4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol
Description
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol (CAS: 1262985-26-1) is a pyridine-based organic compound with a molecular formula of C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol. Its structure features a 2-amino-5-chloropyridine ring attached to a 2-methylbut-3-yn-2-ol chain. The amino and chlorine substituents on the pyridine ring, combined with the alkyne-alcohol side chain, enable diverse reactivity and applications in synthetic chemistry and drug development. It is synthesized via multi-step reactions involving halogenated pyridine precursors and alkynol intermediates under basic conditions (e.g., NaH or KOtBu in DMF/THF) .
Properties
CAS No. |
1262985-26-1 |
|---|---|
Molecular Formula |
C10H11ClN2O |
Molecular Weight |
210.66 g/mol |
IUPAC Name |
4-(2-amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2,14)4-3-7-5-8(11)6-13-9(7)12/h5-6,14H,1-2H3,(H2,12,13) |
InChI Key |
RKRISWUWUYPSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C(N=CC(=C1)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-5-chloropyridine, which is then subjected to further functionalization to introduce the butynol side chain. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions often require the use of nucleophilic reagents and appropriate solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness arises from its substitution pattern and side chain. Below is a comparison with structurally related pyridine derivatives:
| Compound Name | Structural Features | Key Differences | Biological/Chemical Impact |
|---|---|---|---|
| 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol | Pyridine with Cl, CF₃, and enol ether side chain | Trifluoromethyl group enhances lipophilicity and metabolic stability | Increased potency in enzyme inhibition due to electron-withdrawing CF₃ group |
| 5-Chloro-2-(3-methylphenyl)pyridin-3-ol | Pyridine with Cl and 3-methylphenyl group | Lack of amino group and alkyne side chain | Exhibits antimicrobial activity; lower kinase affinity compared to target compound |
| 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)propan-1-ol | Pyridine with Cl, CF₃, and methylamino-propanol chain | Addition of trifluoromethyl and methylamino groups | Enhanced reactivity in nucleophilic substitutions; potential CNS applications |
| (3-Chloropyridin-2-yl)methanol | Pyridine with Cl and hydroxymethyl group | Simpler side chain (methanol vs. alkynol) | Limited bioactivity but useful as a synthetic intermediate |
| 4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol | Pyrrolopyridine core with Cl, phenylsulfonyl, and alkynol groups | Heterocyclic core (pyrrolopyridine vs. pyridine) | Targets kinase pathways with higher selectivity in cancer research |
Impact of Functional Groups
- Amino Group (NH₂): Enhances hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition) .
- Chlorine (Cl): Increases electrophilicity of the pyridine ring, facilitating aromatic substitution reactions .
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